molecular formula C6H6N4O2 B054513 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione CAS No. 119584-65-5

1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

Cat. No. B054513
M. Wt: 166.14 g/mol
InChI Key: FXQGXBGGCANVFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of aminoazirine with malonimides in 2-propanol at room temperature, leading to 1,4-diazepine derivatives. This process has been detailed in studies such as the one conducted by Scholl, Bieri, and Heimgartner (1978), where they explored the mechanisms of these reactions, including reduction and ring contraction under specific conditions (Scholl, Bieri, & Heimgartner, 1978).

Molecular Structure Analysis

The molecular structure of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione and its derivatives has been a subject of investigation to understand its chemical properties and potential applications. For instance, Ivanov et al. (1993) synthesized and analyzed the molecular and crystal structures of a closely related compound, providing insights into its conformational behavior and structural characteristics (Ivanov et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione are of significant interest due to their potential in producing pharmacologically active compounds. For example, Sharma and Jain (2013) developed a method for synthesizing novel diazepine derivatives with potential anti-anxiety activity, showcasing the versatility of this compound in chemical synthesis (Sharma & Jain, 2013).

Scientific Research Applications

  • Inhibition of Guanase : Analogues of this compound, such as 6-amino-5,6,7,8,-tetrahydro-4H-imidazo[4,5-e][1,4]diazepine-5,8-dione, have been synthesized and found to be moderate inhibitors of the enzyme guanase, which plays a role in purine metabolism (Rajappan & Hosmane, 1995).

  • Synthesis of Novel Nucleosides : Research has focused on synthesizing novel nucleosides containing the imidazo[4,5-e][1,4]diazepine ring system, which are of interest due to their potential biological activities (Hosmane & Bhan, 1990).

  • Ring-Expanded Analogues of Xanthine : Studies have been conducted on the synthesis of ring-expanded analogues of xanthine containing the imidazo[4,5‐e][1,4]diazepine ring system. These studies include mechanistic explorations and structural confirmation of the final products (Hosmane & Bhan, 1990).

  • Development of Antianxiety Agents : Some derivatives, such as 7-(1H-benzimidazol-2-ylazo)-1,3-dimethyl-6,8-disubstituted-1,5-dihydro pyrimido[4,5-b][1,4] diazepine-2,4-diones, have been synthesized and screened for their anti-anxiety activity in mice (Sharma & Jain, 2013).

  • Investigations in Antitumor and Antifungal Agents : Certain derivatives have been explored for their potential as antitumor and antifungal agents. For instance, thiazole-based pyrimido[4,5-b][1,4]diazepines have shown notable activity against certain human tumor cell lines and fungi (Ramírez et al., 2015).

  • Discovery in HIV-1 Capsid Assembly Inhibition : A series of 1,5-dihydrobenzo[b][1,4]diazepine-2,4-diones, structurally related to this compound, has been discovered as inhibitors of HIV-1 capsid assembly (Fader et al., 2011).

properties

IUPAC Name

1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c11-3-1-7-6(12)4-5(10-3)9-2-8-4/h2H,1H2,(H,7,12)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQGXBGGCANVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327003
Record name 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

CAS RN

119584-65-5
Record name 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119584-65-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Reactant of Route 2
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Reactant of Route 3
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Reactant of Route 4
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Reactant of Route 5
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Reactant of Route 6
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

Citations

For This Compound
2
Citations
T Śliwiński, T Kowalczyk, P Sitarek, M Kolanowska - Cancers, 2022 - mdpi.com
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U Kongjampee - 2020 - bora.uib.no
Den enorme økningen i verdens befolking og den globale etterspørselen etter fossile energikilder har ført til flere miljømessige bekymringer slik som økning av klimagassutslipp og …
Number of citations: 0 bora.uib.no

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